Target Engagement Profile: No Public Quantitative Data Available
No peer-reviewed study or patent has reported quantitative in vitro potency (e.g., IC50, Ki, EC50) for CAS 2034495-42-4 against the CB1 receptor or any other pharmacological target. The DrugMAP database annotates an 'Imidazolidine-2,4-dione derivative 2' (synonym: PMID26161824-Compound-176) as a CB1 antagonist, but the structural correspondence to CAS 2034495-42-4 could not be verified, and no affinity data accompany this annotation [1]. The patent disclosure US 20110046105 provides only generic Markush claims without compound-specific IC50 values [2].
| Evidence Dimension | CB1 receptor binding/functional activity |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Rimonabant (SR141716): Ki = 1.98 nM at CB1 (rat brain); numerous published imidazolidine-2,4-diones with reported CB1 affinity (e.g., 1,3,5-triphenylimidazolidine-2,4-dione derivatives with Ki values ranging from 0.5 nM to >10,000 nM) [3] |
| Quantified Difference | Cannot be calculated |
| Conditions | N/A |
Why This Matters
Without quantitative target engagement data, it is impossible to benchmark this compound against known CB1 antagonists like rimonabant or to assess its suitability for cannabinoid-related research applications.
- [1] DrugMAP. Drug Details for Imidazolidine-2,4-dione derivative 2 (ID: DMVMD2O). Accessed 2026. View Source
- [2] Jaehne, G., et al. (2011). US Patent Application 20110046105. Sanofi-Aventis. View Source
- [3] Muccioli, G. G., et al. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(3), 872-882. View Source
